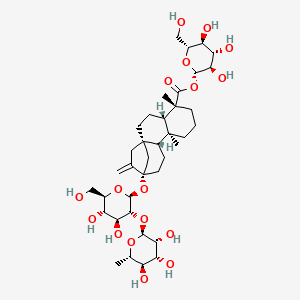
6-Ethynylnicotinonitrile
描述
6-Ethynylnicotinonitrile is a chemical compound with the CAS Number: 1211588-35-0 . It has a molecular weight of 128.13 and its IUPAC name is 6-ethynylnicotinonitrile . It is a solid substance stored at a temperature of 2-8°C in a dry, sealed environment .
Molecular Structure Analysis
The molecular formula of 6-Ethynylnicotinonitrile is C8H4N2 . Its InChI Code is 1S/C8H4N2/c1-2-8-4-3-7(5-9)6-10-8/h1,3-4,6H and the InChI Key is AVVLYLFRULTXHA-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving 6-Ethynylnicotinonitrile are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
6-Ethynylnicotinonitrile is a solid substance . It has a molecular weight of 128.13 . The storage temperature is normal and it should be kept sealed in a dry environment at 2-8°C .科学研究应用
Alzheimer's Disease Diagnosis
6-Ethynylnicotinonitrile derivatives, particularly fluorinated analogs like [18F]FDDNP, have been utilized in positron emission tomography (PET) imaging to identify and quantify neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients. This application aids in the diagnostic assessment and monitoring of Alzheimer's disease progress (Shoghi-Jadid et al., 2002).
Biotransformation and Biodegradation of Explosives
Research on the biodegradation and biotransformation of explosives has highlighted the potential role of 6-Ethynylnicotinonitrile derivatives in managing environmental pollutants. Understanding the biochemical pathways of these compounds in microorganisms and plants is crucial for effective pollution control (Rylott et al., 2011).
Atmospheric and Combustion Chemistry
Studies on the reaction mechanisms between the Ethynyl radical and molecules like propanenitrile are important for understanding atmospheric chemistry and combustion processes. 6-Ethynylnicotinonitrile derivatives can be products of these reactions, contributing valuable insights into the chemical dynamics of the atmosphere and combustion systems (Nguyễn Thị Minh Huệ et al., 2012).
Soil Nitrification Inhibition
2-Ethynylpyridine, a compound related to 6-Ethynylnicotinonitrile, has been shown to be a potent inhibitor of nitrification in soil. This application is significant for agricultural practices, as it can help in controlling the nitrification of soil nutrients, improving fertilizer efficiency and reducing environmental impact (McCarty & Bremner, 1990).
Corrosion Inhibition
Pyridine derivatives, including those related to 6-Ethynylnicotinonitrile, have been studied for their corrosion inhibitory effects on metals like steel in acidic environments. This has practical implications in industries where metal corrosion is a significant issue (Ansari et al., 2015).
Antiprotozoal Activity
Research on aza-analogues of furamidine, derived from 6-Ethynylnicotinonitrile, has shown significant activity against protozoal infections like Trypanosoma and Plasmodium falciparum. This indicates potential applications in the development of new antiprotozoal drugs (Ismail et al., 2003).
Cellulose Synthase Inhibition in Plant Cells
Compounds like 2,6-Dichlorobenzonitrile, which are structurally related to 6-Ethynylnicotinonitrile, have been used to study the inhibition of cellulose synthase in plant cells. This research provides insights into plant cell wall biosynthesis and potential applications in agriculture and bioengineering (Debolt et al., 2007).
安全和危害
The safety information for 6-Ethynylnicotinonitrile includes several hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . The signal word is “Warning” and it is represented by the GHS07 pictogram .
Relevant Papers The search results did not provide any specific papers related to 6-Ethynylnicotinonitrile .
属性
IUPAC Name |
6-ethynylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2/c1-2-8-4-3-7(5-9)6-10-8/h1,3-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVLYLFRULTXHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Ethynylnicotinonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-chloro-1-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B1457803.png)



![1-Oxa-7-azaspiro[4.5]decane hydrochloride](/img/structure/B1457811.png)



![4-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1457817.png)
![3-[(2,6-Dichlorophenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B1457818.png)


![6-Methoxy-1-(phenylsulfonyl)-1h-pyrrolo[3,2-c]pyridine](/img/structure/B1457823.png)
![Methyl 1,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1457824.png)